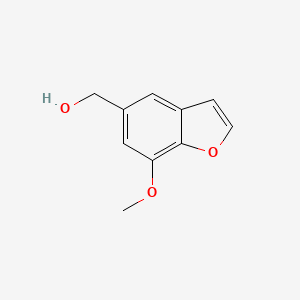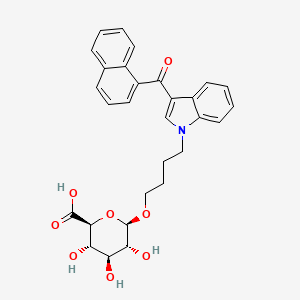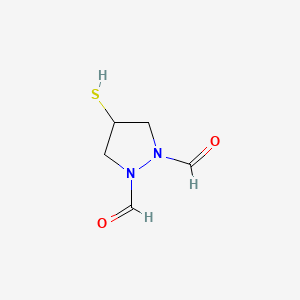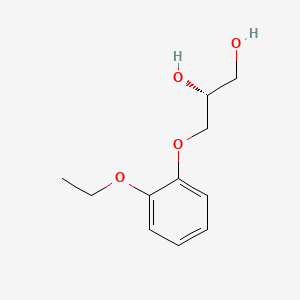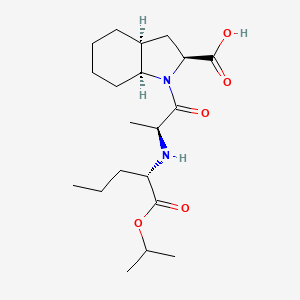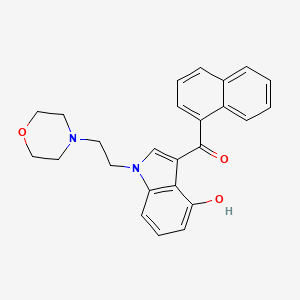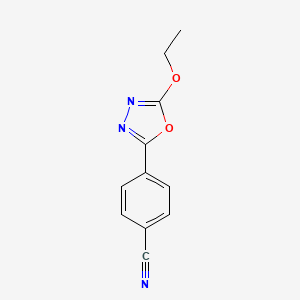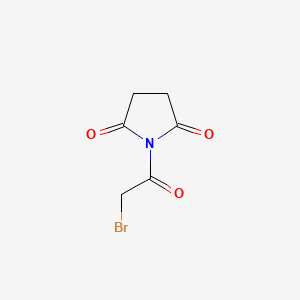
1,4-Cyclohexadiene,3-methoxy-6-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexadiene,3-methoxy-6-(1-methylethyl)-(9CI) is a chemical compound with the molecular formula C11H18O. It is commonly known as pulegone, and it is a colorless liquid with a minty odor. Pulegone is an important compound in the field of organic chemistry, and it has various scientific research applications.
Mécanisme D'action
The mechanism of action of pulegone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. Pulegone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Pulegone has various biochemical and physiological effects, including its anti-inflammatory, analgesic, and anti-cancer effects. Pulegone has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. Pulegone has also been shown to have anti-cancer effects, including its ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using pulegone in lab experiments include its low toxicity, its availability, and its potential therapeutic properties. However, there are also limitations to using pulegone in lab experiments, including its potential for toxicity at high doses, its variability in purity and quality, and its limited solubility in aqueous solutions.
Orientations Futures
There are many future directions for research on pulegone, including its potential use as a therapeutic agent for various diseases and conditions, such as cancer, inflammatory disorders, and pain. Further research is needed to fully understand the mechanism of action of pulegone and to identify its potential targets in the body. Additionally, research is needed to optimize the synthesis and purification of pulegone and to develop new formulations and delivery methods for its use in therapeutic applications.
Méthodes De Synthèse
Pulegone can be synthesized by various methods, including the oxidation of menthone or the reduction of piperitone. The most common method of synthesis involves the isolation of pulegone from essential oils, such as pennyroyal oil or peppermint oil.
Applications De Recherche Scientifique
Pulegone has various scientific research applications, including its use as a flavoring agent, a fragrance in perfumes and cosmetics, and as a natural insecticide. In recent years, pulegone has gained attention for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anti-cancer effects.
Propriétés
Numéro CAS |
153113-83-8 |
|---|---|
Nom du produit |
1,4-Cyclohexadiene,3-methoxy-6-(1-methylethyl)-(9CI) |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.237 |
Nom IUPAC |
3-methoxy-6-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-10H,1-3H3 |
Clé InChI |
JLWJQSAGCPLFDA-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=CC(C=C1)OC |
Synonymes |
1,4-Cyclohexadiene,3-methoxy-6-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-[1,3]Oxazolo[3,2-a][1,2]oxazolo[4,5-e]pyridine](/img/structure/B590095.png)
